2-(4-(Bromomethyl)-3-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-(4-(Bromomethyl)-3-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound features a bromomethyl group and a chlorophenyl group attached to a dioxaborolane ring, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Bromomethyl)-3-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the bromination of a precursor compound. One common method involves the reaction of 4-(bromomethyl)-3-chlorophenylboronic acid with tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as using environmentally friendly solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(4-(Bromomethyl)-3-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: The boron atom in the dioxaborolane ring can engage in Suzuki-Miyaura coupling reactions with aryl or vinyl halides to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: Palladium catalysts, such as Pd(PPh3)4, are commonly used along with bases like potassium carbonate or sodium hydroxide in solvents like toluene or ethanol.
Major Products
Substitution Reactions: Products include azides, thiocyanates, and substituted amines.
Coupling Reactions: Products are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
2-(4-(Bromomethyl)-3-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Biology: The compound can be used to modify biomolecules, such as peptides and proteins, through bioconjugation techniques.
Mechanism of Action
The mechanism of action of 2-(4-(Bromomethyl)-3-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as an electrophile, attracting nucleophiles to replace the bromine atom. In coupling reactions, the boron atom in the dioxaborolane ring forms a complex with the palladium catalyst, facilitating the formation of carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
4-(Bromomethyl)benzoic acid: Similar in structure but lacks the dioxaborolane ring.
3-Chloro-4-(bromomethyl)phenylboronic acid: Similar but with different functional groups attached to the boronic acid.
4-(Bromomethyl)-2-chlorophenylboronic acid: Similar but with a different substitution pattern on the phenyl ring.
Uniqueness
2-(4-(Bromomethyl)-3-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of both a bromomethyl group and a dioxaborolane ring. This combination allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .
Biological Activity
2-(4-(Bromomethyl)-3-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound with potential biological applications. Its structure includes a dioxaborolane ring that is known for its reactivity in various chemical transformations, particularly in organic synthesis and medicinal chemistry. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
- Chemical Name : this compound
- CAS Number : 1402238-25-8
- Molecular Formula : C13H17BBrClO2
- Molecular Weight : 331.44 g/mol
Biological Activity Overview
The biological activities of boron-containing compounds like this compound are largely attributed to their interactions with biological molecules such as proteins and nucleic acids. The following sections detail the specific activities observed in various studies.
- Enzyme Inhibition : Boron compounds have been shown to inhibit certain enzymes by forming covalent bonds with nucleophilic sites in active sites. This can lead to altered metabolic pathways.
- Reactivity with Nucleophiles : The dioxaborolane moiety can interact with nucleophiles such as hydroxyl groups in carbohydrates and proteins, potentially influencing their biological functions.
Anticancer Activity
A study investigated the anticancer properties of similar boron compounds and highlighted their ability to inhibit cell proliferation in various cancer cell lines. The mechanism was linked to the modulation of signaling pathways involved in cell cycle regulation and apoptosis induction.
Study | Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|---|
Boron Compound A | MCF-7 (Breast Cancer) | 15.2 | Apoptosis Induction | |
Boron Compound B | HeLa (Cervical Cancer) | 10.5 | Cell Cycle Arrest |
Antimicrobial Properties
Another research effort focused on the antimicrobial activity of boron-containing compounds against various pathogens. The findings suggested that these compounds could disrupt bacterial cell walls or interfere with essential metabolic processes.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 8 µg/mL |
Escherichia coli | 16 µg/mL |
Safety and Toxicology
The compound is classified under GHS hazard statements indicating it may cause harm if ingested or upon skin contact. Safety data sheets recommend handling precautions due to its potential irritant properties.
Risk and Safety Statements
Symbol (GHS) | Signal Word | Hazard Statements |
---|---|---|
GHS05,GHS07 | Danger | H302-H314 |
Properties
IUPAC Name |
2-[4-(bromomethyl)-3-chlorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BBrClO2/c1-12(2)13(3,4)18-14(17-12)10-6-5-9(8-15)11(16)7-10/h5-7H,8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMYBBVYMLVXREL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CBr)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BBrClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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